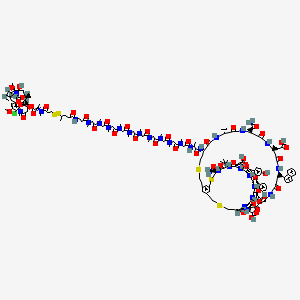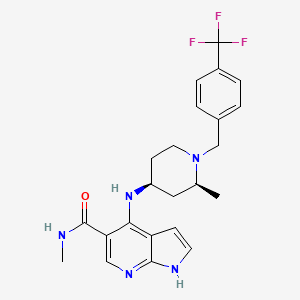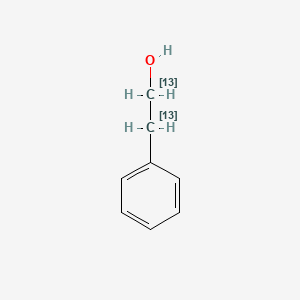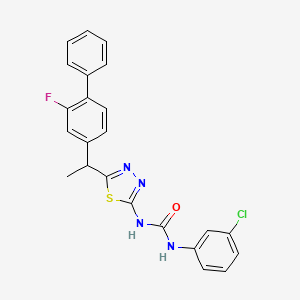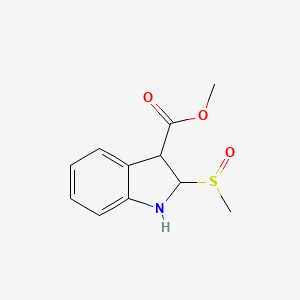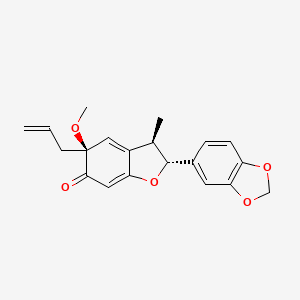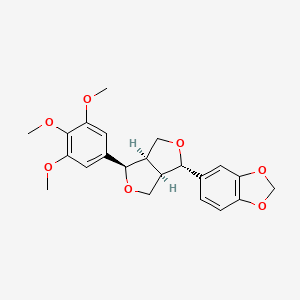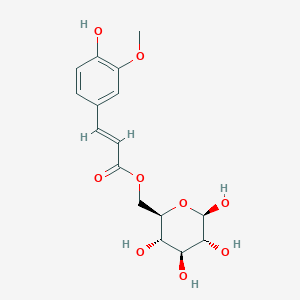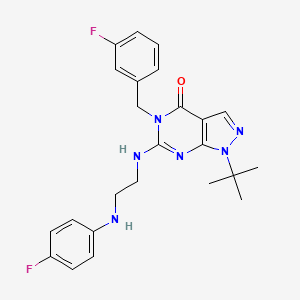
Pde1-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pde1-IN-6 is a selective inhibitor of phosphodiesterase type 1 (PDE1), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These cyclic nucleotides are important second messengers involved in various physiological processes, including cardiac function, neuronal signaling, and smooth muscle relaxation .
Vorbereitungsmethoden
The synthesis of Pde1-IN-6 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
Pde1-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Pde1-IN-6 has been extensively studied for its potential therapeutic applications in various fields:
Wirkmechanismus
Pde1-IN-6 exerts its effects by selectively inhibiting PDE1, thereby prolonging the intracellular signaling of cAMP and cGMP. This inhibition leads to increased levels of these cyclic nucleotides, which in turn modulate various biochemical processes. For example, in cardiac cells, the increased cAMP levels enhance contractility by activating protein kinase A (PKA) and increasing calcium conductance through L-type calcium channels .
Vergleich Mit ähnlichen Verbindungen
Pde1-IN-6 is unique among PDE1 inhibitors due to its high selectivity and potency. Similar compounds include vinpocetine and ITI-214, which also inhibit PDE1 but may have different selectivity profiles and therapeutic applications . Vinpocetine is primarily used for its neuroprotective effects, while ITI-214 has been studied for its potential in treating heart failure and cognitive disorders .
Conclusion
This compound is a valuable compound in scientific research, offering insights into the role of PDE1 in various physiological processes and potential therapeutic applications. Its unique properties and selectivity make it a promising candidate for further investigation in the fields of cardiology, neurology, and pharmacology.
Eigenschaften
Molekularformel |
C24H26F2N6O |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
1-tert-butyl-6-[2-(4-fluoroanilino)ethylamino]-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H26F2N6O/c1-24(2,3)32-21-20(14-29-32)22(33)31(15-16-5-4-6-18(26)13-16)23(30-21)28-12-11-27-19-9-7-17(25)8-10-19/h4-10,13-14,27H,11-12,15H2,1-3H3,(H,28,30) |
InChI-Schlüssel |
CGZDNFLOJLBCLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C(=N2)NCCNC3=CC=C(C=C3)F)CC4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


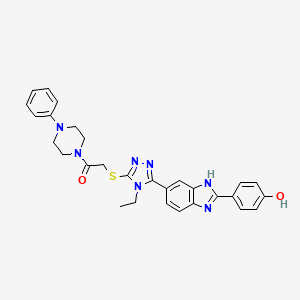
![[(3S,5S,8R,9S,10S,11S,12S,13R,14S,17S)-17-acetyl-12-acetyloxy-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12383915.png)
